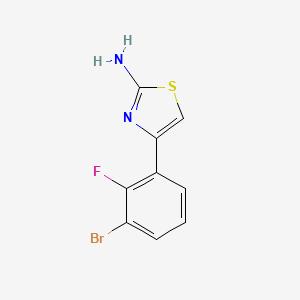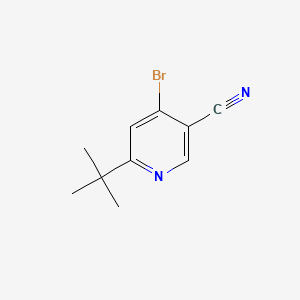
4-Bromo-6-tert-butylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-tert-butylpyridine-3-carbonitrile is a chemical compound with the molecular formula C10H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a tert-butyl group at the 6th position, and a nitrile group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-tert-butylpyridine-3-carbonitrile typically involves the bromination of 6-tert-butylpyridine-3-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-tert-butylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl peroxide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: 4-Amino-6-tert-butylpyridine-3-carbonitrile, 4-Mercapto-6-tert-butylpyridine-3-carbonitrile.
Reduction: 4-Bromo-6-tert-butylpyridine-3-amine.
Oxidation: this compound derivatives with oxidized tert-butyl groups.
Aplicaciones Científicas De Investigación
4-Bromo-6-tert-butylpyridine-3-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-tert-butylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom and nitrile group can form covalent or non-covalent bonds with target molecules, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-tert-butylpyridine-3-carbonitrile
- 4-Fluoro-6-tert-butylpyridine-3-carbonitrile
- 4-Iodo-6-tert-butylpyridine-3-carbonitrile
Uniqueness
4-Bromo-6-tert-butylpyridine-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C10H11BrN2 |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
4-bromo-6-tert-butylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11BrN2/c1-10(2,3)9-4-8(11)7(5-12)6-13-9/h4,6H,1-3H3 |
Clave InChI |
OQLNQJIIAOEBHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=C(C(=C1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


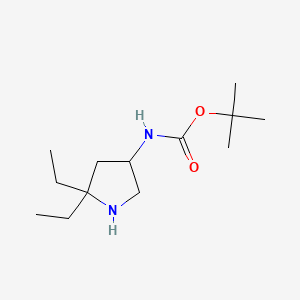
![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
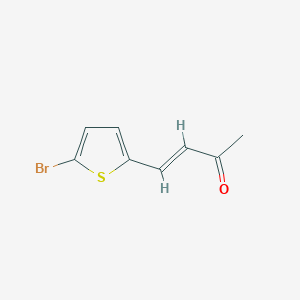
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13583379.png)
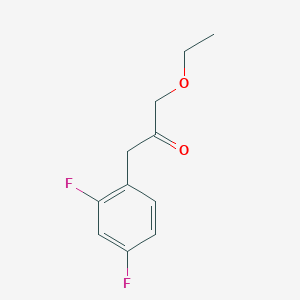
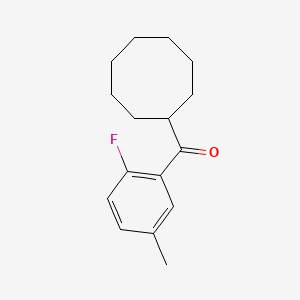
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
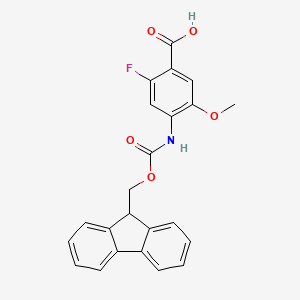
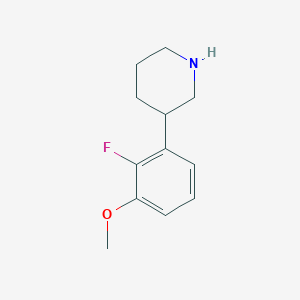
![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)
![2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13583419.png)
